molecular formula C3H4ClN3 B8580482 4-Amino-5-chloroimidazole

4-Amino-5-chloroimidazole

Cat. No.: B8580482
M. Wt: 117.54 g/mol
InChI Key: VAJPDWXMFHKDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-chloroimidazole is a versatile chloro-substituted imidazole derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research . The 4-aminoimidazole structure is a known scaffold in heterocyclic chemistry, often utilized in the synthesis of more complex molecules through various ring-forming and functionalization reactions . As a building block, its reactivity is influenced by both the amino and chloro functional groups, allowing for further derivatization. Researchers employ this compound in the development of potential pharmacologically active substances, given the established biological significance of the imidazole core in numerous approved therapeutics . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4ClN3

Molecular Weight

117.54 g/mol

IUPAC Name

5-chloro-1H-imidazol-4-amine

InChI

InChI=1S/C3H4ClN3/c4-2-3(5)7-1-6-2/h1H,5H2,(H,6,7)

InChI Key

VAJPDWXMFHKDJY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)Cl)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 5 Chloroimidazole and Its Derivatives

Direct Synthetic Routes to 4-Amino-5-chloroimidazole

The direct synthesis of this compound can be approached through several strategic methodologies, including cyclization reactions to form the imidazole (B134444) core, targeted halogenation at the 5-position, and directed amination at the 4-position.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole ring is a fundamental step in the synthesis of this compound. Various methods have been developed for this purpose, often involving multicomponent reactions. One foundational approach is the Debus-Radziszewski imidazole synthesis, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. smolecule.com This method has been widely adapted for creating substituted imidazoles. smolecule.com

Another strategy involves the reaction of diaminomaleonitrile (B72808) with formamide (B127407) in the presence of phosphorus oxychloride to generate an intermediate, which then undergoes a ring-closure reaction under alkaline conditions to yield 4-amino-5-imidazolecarboxamide. google.com This two-step process is noted for its use of simple, low-cost raw materials and avoidance of hazardous byproducts like cyano-containing wastewater. google.com

Furthermore, the synthesis of substituted 5-amino-1H-imidazole-4-carbonitriles has been achieved from 3,3-diamino-2-methylideneaminoprop-2-enenitriles. researchgate.net These varied cyclization strategies provide multiple pathways to the core imidazole structure, which can then be further modified.

Targeted Halogenation Approaches at the 5-Position

Introducing a chlorine atom specifically at the 5-position of the imidazole ring is a crucial step. N-chlorosuccinimide (NCS) is a frequently used reagent for this purpose, enabling selective chlorination under mild conditions. smolecule.com The mechanism is thought to involve the initial formation of an imidazole chloramine (B81541) intermediate that subsequently rearranges to the desired chlorinated product. smolecule.com

The halogenation of imidazoles can also be achieved using N,N'-dihalo-5,5-dimethylhydantoins, activated by a catalytic amount of a strong Brønsted acid. researchgate.net This method is notable for its speed and high yields. researchgate.net Additionally, the direct replacement of a bromine atom with chlorine can be accomplished, particularly when an electron-withdrawing group is present on the imidazole ring. tandfonline.com

Directed Amination Strategies at the 4-Position

The introduction of an amino group at the 4-position of the imidazole ring is another key transformation. While direct amination of a pre-formed 5-chloroimidazole can be challenging, several indirect methods and strategies involving directing groups have been explored. For instance, the use of a directing group can facilitate the selective functionalization of C-H bonds. chemrxiv.orgsioc-journal.cn Radical-mediated strategies employing a "radical relay chaperone" have been developed for the β C-H amination of alcohols, which could be adapted for imidazole systems. nih.gov

In some synthetic routes, the amino group is introduced early in the synthesis. For example, the synthesis of 5-amino-1H-imidazole-4-carbonitriles starts with a precursor that already contains an amino group. researchgate.net Another approach involves the reduction of a nitro group to an amino group. The synthesis of 4(5)-cyclic amino-5(4)-nitroimidazoles has been described, which could potentially be reduced to the corresponding amino derivatives. tandfonline.com

Synthesis of 4(5)-Chloro-imidazole-5(4)-carboxaldehyde Derivatives as Key Intermediates

4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives are vital intermediates in the synthesis of various biologically active molecules. tubitak.gov.trtubitak.gov.tr The development of efficient and scalable synthetic protocols for these compounds is therefore of significant interest.

Novel and Efficient Synthetic Protocols

Several methods for the synthesis of 4(5)-chloro-imidazole-5(4)-carboxaldehyde derivatives have been reported, each with its own advantages and limitations. One approach starts from 2-alkyl imidazoles, which are converted to the target aldehydes in a multi-step process involving bromination, reduction, hydroxymethylation, oxidation, and finally, exchange of bromine for chlorine. tandfonline.com

A more direct method involves the Vilsmeier-Haack reaction, where 2-[alkyl(aryl)amino]acetamides react with a Vilsmeier-Haack reagent to afford 1-alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes. researchgate.net Another efficient method involves the reaction of an imidazole derivative with a Vilsmeier reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group. smolecule.com

Researchers have also developed a one-pot procedure for the preparation of 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde, which avoids the isolation and purification of intermediates, making it a commercially viable process. lookchem.com This method starts with the formation of methyl pentanimidate, followed by a sequence of reactions to yield the final product with high purity. lookchem.com

The table below summarizes some of the reported yields for the synthesis of various imidazole derivatives, highlighting the efficiency of different protocols.

Starting MaterialProductReagentsYield (%)Reference
2-Butylimidazole2-Butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde1. Br2, 2. Na2SO3, 3. CH2O/NaOH, 4. MnO2, 5. HCl24 (overall) tandfonline.com
2-Ethylimidazole2-Ethyl-4(5)-chloroimidazole-5(4)-carboxaldehyde(Similar to above)30 (overall) tandfonline.com
2-Alkyl-4(5)-hydroxymethylimidazoles2-Alkyl-4(5)-chloro-5(4)-hydroxymethylimidazolesNCS- tubitak.gov.tr
2-Alkyl-4(5)-chloro-5(4)-hydroxymethylimidazoles2-Alkyl-4(5)-chloro-5(4)-carboxaldehydesMnO2- tubitak.gov.tr
2-n-Butyl-4-chloro-5-hydroxymethylimidazole2-n-Butyl-4-chloroimidazole-5-carboxaldehydeCeric ammonium (B1175870) nitrate- prepchem.com
Valeronitrile2-n-Butyl-4(5)-chloro-5(4)-formaldehyde-1H-imidazoleMulti-step process- google.com
2-[Alkyl(aryl)amino]acetamides1-Alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydesVilsmeier-Haack reagent- researchgate.net

Table showing a summary of synthetic yields for various imidazole derivatives.

Scalability and Analog Preparation Methods

The scalability of synthetic routes is a crucial factor for the industrial production of 4(5)-chloro-imidazole-5(4)-carboxaldehyde derivatives. The one-pot synthesis of 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde is particularly amenable to large-scale use as it avoids the isolation of intermediates. lookchem.com Similarly, methods that utilize readily available starting materials and avoid harsh reaction conditions are preferred for scaling up. google.com

The flexibility of a synthetic method to allow for the preparation of various analogs is also highly desirable. The Vilsmeier-Haack reaction, for instance, can be applied to a range of 2-[alkyl(aryl)amino]acetamides, enabling the synthesis of a library of 1-substituted-4-chloro-1H-imidazole-5-carbaldehydes. researchgate.net The method developed by Davood et al. is also noted for its flexibility in analog preparation. tubitak.gov.trtubitak.gov.tr

The table below presents data on the preparation of different analogs of 4(5)-chloro-imidazole-5(4)-carboxaldehyde.

R-groupStarting MaterialProductKey ReagentsReference
n-Butyl2-Butylimidazole2-Butyl-4(5)-chloroimidazole-5(4)-carboxaldehydeBr2, Na2SO3, CH2O, MnO2, HCl tandfonline.com
Ethyl2-Ethylimidazole2-Ethyl-4(5)-chloroimidazole-5(4)-carboxaldehydeBr2, Na2SO3, CH2O, MnO2, HCl tandfonline.com
n-Propyl2-n-Propyl-4(5)-hydroxymethylimidazole2-n-Propyl-4(5)-chloro-5(4)-carboxaldehydeNCS, MnO2 tubitak.gov.tr
Phenyl2-Phenyl-4(5)-hydroxymethylimidazole2-Phenyl-4(5)-chloro-5(4)-carboxaldehydeNCS, MnO2 tubitak.gov.tr

Table illustrating the synthesis of various analogs of 4(5)-chloro-imidazole-5(4)-carboxaldehyde.

Preparation of 4-Amino-5-unsubstituted Imidazoles

The synthesis of 4-amino-5-unsubstituted imidazoles often serves as a foundational step for the subsequent introduction of a chlorine atom at the 5-position. One common approach involves the cyclization of intermediates derived from readily available starting materials. For instance, 4-aminoimidazole-5-carboxamide can be synthesized from diaminomaleonitrile and formamide. google.com This intermediate is pivotal for accessing a range of purine (B94841) analogs and other biologically active molecules. google.com

Another versatile method for preparing N-unsubstituted imidazoles involves the condensation of imidazole-4-carboxaldehyde with various amines to form imine derivatives, which are then reduced to the corresponding amine derivatives using sodium borohydride. researchgate.net This approach allows for the introduction of diverse substituents on the amino group, providing a library of compounds for further functionalization. researchgate.net

A novel approach for the synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazoles involves a three-component reaction of 1-unsubstituted 2-aminoimidazoles with aldehydes and isocyanides, catalyzed by zirconium(IV) chloride. nih.gov While this method has shown success with substituted 2-aminoimidazoles, it has limitations with unsubstituted 2-aminoimidazole substrates. nih.gov

Starting Material(s)ReagentsProductKey Features
Diaminomaleonitrile, FormamidePhosphorus oxychloride, Sodium hydroxide4-Amino-5-imidazolecarboxamideTwo-step industrial method, avoids cyano-containing wastewater. google.com
Imidazole-4-carboxaldehyde, AminesSodium borohydrideN-unsubstituted imidazole amine derivativesTwo-step process involving imine formation and reduction. researchgate.net
Amino acids, Aldehydes-1,5-disubstituted 2-aminoimidazolesFacile route to a library of potentially bioactive compounds. nih.gov
1-unsubstituted 2-aminoimidazoles, Aldehydes, IsocyanidesZirconium(IV) chloride5-Amino and 5-iminoimidazo[1,2-a]imidazolesThree-component reaction, limitations with unsubstituted 2-aminoimidazole. nih.gov

Synthetic Transformations Involving N-Chloro-N'-arylbenzamidines and 1,1-Diaminoethenes

A notable method for the synthesis of chloroimidazoles involves the reaction of N-chloro-N'-arylbenzamidines with 1,1-diaminoethenes. epdf.pub This reaction provides a direct route to potentially useful chloroimidazole derivatives. epdf.pub This transformation highlights a strategy that constructs the imidazole ring with the chlorine substituent already incorporated.

Derivatization of Functionalized Nitroimidazole Scaffolds Leading to Related Chloroaminoimidazoles

The functionalization of nitroimidazole scaffolds presents a versatile platform for the synthesis of various derivatives, including chloroaminoimidazoles. A common strategy involves the reduction of a nitro group to an amino group, followed by or preceded by chlorination.

For instance, the reduction of 4(5)-nitroimidazole-5(4)-sulfonamide can yield the corresponding aminoimidazole derivative. nih.gov This aminoimidazole can then be further functionalized. While not a direct synthesis of this compound, this demonstrates the utility of the nitro-to-amino transformation in this class of compounds.

A more direct approach involves the nucleophilic substitution of a halogen on a nitro-substituted imidazole ring. For example, 1-methyl-4-nitro-5-chloroimidazole can react with various nucleophiles, such as piperidine (B6355638) and benzylamine, to replace the chlorine atom. tandfonline.com Conversely, it is conceivable to start with an aminonitroimidazole and introduce a chlorine atom, though direct electrophilic chlorination of an amino-substituted imidazole can be challenging due to the activating nature of the amino group.

The synthesis of 4(5)-cyclic amino-5(4)-nitroimidazoles has been achieved through a two-step sequence starting from the corresponding bromo- or iodoimidazoles. tandfonline.com Direct displacement of the halogen with N-nucleophiles proved difficult, necessitating the use of a protecting group on the imidazole nitrogen. tandfonline.com This protecting group could be removed after the substitution reaction to yield the desired N-unsubstituted aminonitroimidazoles. tandfonline.com

Starting MaterialReagents/ConditionsProductKey Findings
4(5)-Nitroimidazole-5(4)-sulfonamideReduction4(5)-Aminoimidazole-5(4)-sulfonamideDemonstrates the reduction of a nitro group to an amino group on an imidazole ring. nih.gov
2-Methyl-4(5)-nitro-5(4)-bromoimidazole1. N-protection 2. Nucleophilic substitution with cyclic amines 3. Deprotection2-Methyl-4(5)-cyclic amino-5(4)-nitroimidazolesDirect halogen displacement is difficult; a protecting group strategy is effective. tandfonline.com
5-Chloro-1-methyl-4-nitroimidazoleArylboronic acids, Pd catalyst5-Aryl-1-methyl-4-nitroimidazolesSuzuki coupling demonstrates the functionalization of a chloro-substituted nitroimidazole. researchgate.net
2-Bromo-4-nitroimidazoleChiral epoxideDelamanid precursorShows the utility of nitro- and halo-substituted imidazoles in the synthesis of complex molecules. rsc.org

Strategic Modifications of the Imidazole Core for this compound Analogs

Strategic modifications of the imidazole core are essential for creating analogs of this compound with diverse properties. These modifications can involve the introduction of various substituents at different positions of the imidazole ring.

One common strategy is the direct chlorination of an imidazole precursor. For example, N-chlorosuccinimide is a preferred reagent for the selective chlorination of imidazole substrates under mild conditions. smolecule.com The sequence of chlorination and other functional group introductions is crucial for achieving the desired regioselectivity. smolecule.com

Another approach involves building the imidazole ring from acyclic precursors that already contain the desired functionalities. The Debus-Radziszewski imidazole synthesis, a multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a foundational method that can be adapted for this purpose. smolecule.com

Furthermore, chemoenzymatic synthesis has emerged as a powerful tool for creating complex imidazole-containing molecules. For instance, in the synthesis of GE81112 B1 analogs, a 2-chloro-4-formyl-Trt-imidazole was used as a key building block. nih.gov This highlights the importance of having access to strategically functionalized imidazole cores for the synthesis of complex natural product analogs. nih.gov

Modification StrategyExample ReactionResulting AnalogSignificance
Direct ChlorinationImidazole derivative + N-chlorosuccinimideChlorinated imidazoleProvides a direct route to chloro-substituted imidazoles. smolecule.com
Cyclocondensation1,2-dicarbonyl + aldehyde + ammoniaSubstituted imidazoleFoundational method for building the imidazole core. smolecule.com
Chemoenzymatic SynthesisUse of 2-chloro-4-formyl-Trt-imidazole in a multi-step synthesisGE81112 B1 analogsDemonstrates the use of pre-functionalized imidazoles in complex synthesis. nih.gov

Comparative Analysis of Synthetic Yields and Selectivity

The efficiency and selectivity of synthetic routes to this compound and its derivatives vary significantly depending on the chosen methodology.

For the synthesis of substituted imidazoles in general, microwave-assisted synthesis has shown significant advantages over traditional heating methods. For instance, the reaction of 1,2-diketones, aldehydes, and ammonium acetate (B1210297) under microwave irradiation can produce 2,4,5-trisubstituted imidazoles in yields of 80-99% in just a few minutes, compared to longer reaction times and lower yields with conventional heating. smolecule.com

The use of catalysts can also greatly enhance yield and selectivity. In some cyclocondensation reactions, fluoroboric acid-derived catalysts have demonstrated excellent control over the formation of tri- and tetrasubstituted imidazoles, with yields consistently exceeding 70%. smolecule.com

Synthetic MethodKey FeaturesTypical YieldsSelectivity
Microwave-assisted CyclocondensationRapid reaction times, high efficiency80-99%High for 2,4,5-trisubstituted imidazoles
Sequential Chlorination and FormylationOrder of steps is crucial for regioselectivity60-75% (overall)High, directed by the chlorine substituent
Catalytic CyclocondensationUse of fluoroboric acid-derived catalysts>70%Excellent control over substitution pattern
Multi-step Substitution with Protecting GroupsNecessary for unreactive substrates60-65% (overall)High for the desired substitution product

Chemical Reactivity and Transformation Studies of 4 Amino 5 Chloroimidazole

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an amphoteric heterocyclic system, capable of reacting with both electrophiles and nucleophiles. thieme-connect.de Its reactivity is significantly influenced by the nature and position of its substituents. In 4-Amino-5-chloroimidazole, the electronic properties of the ring are modulated by the interplay between the electron-donating amino group (-NH2) at the C-4 position and the electron-withdrawing chloro group (-Cl) at the C-5 position.

The imidazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N-1) which is acidic, and a pyridine-like nitrogen (N-3) which is basic and nucleophilic. zenodo.org The amino group at C-4 enhances the electron density of the ring through resonance, making the ring system more susceptible to electrophilic attack. Conversely, the inductive effect of the chlorine atom at C-5 withdraws electron density, which can influence the sites of both electrophilic and nucleophilic attack. smolecule.com

Generally, for the imidazole core, electrophilic substitution occurs more readily on the neutral molecule or the conjugate base (anion) than on the protonated cation. thieme-connect.de The C-2 position is the most electron-deficient and thus the most prone to nucleophilic attack, especially if activating electron-withdrawing groups are present. thieme-connect.dezenodo.org The C-4 and C-5 positions are also susceptible to electrophilic attack. zenodo.org In the specific case of this compound, the amino group directs electrophiles, while the chloro-substituent and the inherent electronic nature of the imidazole ring dictate the preferred sites for nucleophilic substitution.

PropertyDescriptionInfluencing Factors on this compound
Amphoteric Nature Can act as both an acid (at N-1) and a base (at N-3). zenodo.orgpharmaguideline.comThe amino group increases basicity, while the chloro group can affect the acidity of the N-1 proton.
Electrophilic Reactivity Susceptible to electrophilic attack, typically at ring carbon atoms. thieme-connect.deEnhanced by the electron-donating C-4 amino group.
Nucleophilic Reactivity The C-2 position is the most common site for nucleophilic attack in the imidazole ring. zenodo.orgpharmaguideline.comThe presence of the C-5 chloro group makes this position a prime site for nucleophilic substitution.

Substitution Reactions at the Chloro Position (C-5)

The chlorine atom at the C-5 position of this compound is a key site for nucleophilic substitution reactions. This reactivity is common for haloimidazoles, particularly when the ring is activated by other substituents. The electron-withdrawing nature of the adjacent nitro group in nitro-halo-imidazoles, for example, facilitates the displacement of the halogen. tandfonline.comresearchgate.net In this compound, while the amino group is electron-donating, the inherent aromaticity and electronic structure of the imidazole ring still permit the C-5 chloro group to act as a leaving group in the presence of suitable nucleophiles.

Studies on related chloroimidazoles demonstrate that the chlorine atom can be displaced by a variety of nucleophiles. For instance, 1-methyl-4-nitro-5-chloroimidazole has been shown to react with nucleophiles like cyanide, methoxy, piperidino, and benzylamino groups to replace the chlorine atom. tandfonline.com Similarly, reactions of 4(5)-bromo-5(4)-nitroimidazoles with amines, thiols, and alkoxides lead to the displacement of the halogen. tandfonline.com These examples suggest that the C-5 chloro group in this compound can be replaced by various nitrogen, oxygen, and sulfur-based nucleophiles.

NucleophileProduct TypeReaction Conditions (General)
Amines (e.g., piperidine (B6355638), morpholine)5-Amino-substituted imidazolesOften requires heating in a suitable solvent, sometimes in the presence of a base like potassium carbonate. tandfonline.comresearchgate.net
Thiols5-Thio-substituted imidazolesReaction with the thiol or thiolate anion. researchgate.net
Alkoxides5-Alkoxy-substituted imidazolesReaction with the corresponding alcohol in the presence of a base. tandfonline.com

Reactions Involving the Amino Group (C-4)

The amino group at the C-4 position is a versatile functional group that can participate in a range of chemical transformations. As a nucleophile, it can react with various electrophiles. evitachem.com Common reactions involving primary aromatic amines can be applied to this compound, leading to a diverse array of derivatives.

These reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups onto the amino nitrogen.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, halogens) or used in coupling reactions. The diazotization of aminoimidazoles has been employed in the synthesis of fluoro-substituted imidazoles. researchgate.net

Condensation: The amino group can condense with carbonyl compounds like aldehydes and ketones to form Schiff bases or imines. smolecule.com

ReagentProduct Functional GroupSignificance
Acyl Halide / AnhydrideAmideModifies electronic properties; can serve as a protecting group.
Aldehyde / KetoneImine (Schiff Base)Intermediate for further transformations, such as reduction to secondary amines. smolecule.com
Nitrous Acid (NaNO₂, HCl)Diazonium SaltVersatile intermediate for introducing various functional groups. researchgate.net

Cyclization and Condensation Reactions Utilizing the this compound Moiety

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbon at the C-5 position (via the chloro leaving group), makes it a valuable precursor for the synthesis of fused heterocyclic systems. The adjacent amino and chloro substituents are perfectly positioned for intramolecular cyclization or for participating in intermolecular condensation-cyclization sequences.

One common strategy involves a three-component condensation. For example, 5-aminoimidazole derivatives can react with aldehydes and Meldrum's acid to form substituted tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net This type of reaction highlights the ability of the aminoimidazole core to build more complex polycyclic structures.

Another approach is the intramolecular cyclization of derivatives prepared from this compound. For instance, 5-aminomethyl-1-(2-haloaryl)-4-chloroimidazoles, which can be prepared from the corresponding 5-formyl-4-chloroimidazoles, undergo intramolecular cyclization upon heating in the presence of a base to yield 3-chloroimidazo[1,5-a]quinoxalines. researchgate.net While this example starts from a different isomer, the principle of using the amino and chloro groups (or their derivatives) to construct a new ring is a key synthetic strategy.

Reaction TypeReactantsResulting Fused Ring System (Example)
Three-Component Condensation5-Aminoimidazole, Aldehyde, Meldrum's AcidImidazo[4,5-b]pyridin-5-one researchgate.net
Intramolecular Cyclization5-Aminomethyl-1-(2-haloaryl)-4-chloroimidazolesImidazo[1,5-a]quinoxaline researchgate.net
Condensation-Cyclization2-aminosubstituted acetamides with DMF/POCl₃Substituted imidazoles researchgate.net

Ring Expansion and Contraction Reactions of this compound Derivatives

Ring expansion and contraction reactions are transformations that alter the size of a carbocyclic or heterocyclic ring. wikipedia.org While specific examples for this compound are not prevalent in the searched literature, general principles of organic chemistry suggest potential pathways for such transformations.

Ring Contraction: A common method for ring contraction is the Favorskii rearrangement of cyclic α-halo ketones. chemistrysteps.com While not directly applicable, a related Wolff rearrangement of a cyclic α-diazoketone can induce ring contraction. wikipedia.org If the amino group of an imidazole derivative were converted to a diazo group (e.g., from a 4-diazo-4H-imidazole), it could potentially undergo rearrangement. researchgate.net

Ring Expansion: Ring expansion can occur through rearrangements like the Tiffeneau–Demjanov rearrangement, which involves the diazotization of an exocyclic aminomethyl group followed by a carbocation-driven ring expansion. wikipedia.org A Demyanov rearrangement, involving diazotization of an aminocycloalkane, can lead to both ring-expanded and ring-contracted products via an equilibrating carbocation. wikipedia.org For an imidazole derivative, if the C-4 amino group were converted to a diazonium salt, it could potentially initiate a rearrangement of the imidazole ring itself, although this is less common than rearrangements in saturated ring systems. A known ring expansion of a five-membered ring to a six-membered ring involves heating potassium pyrrole (B145914) with chloroform (B151607) and sodium ethoxide to form pyridine. scribd.com

Reaction TypeKey IntermediatePotential Outcome
Ring Contraction (Hypothetical)α-Diazoketone derivativeContraction to a four-membered ring system (e.g., azetidine (B1206935) derivative). wikipedia.org
Ring Expansion (Hypothetical)Diazonium salt from C-4 amino groupRearrangement to a six-membered diazine (e.g., pyrimidine) derivative. wikipedia.orgscribd.com

Regioselective Transformations of the Imidazole Substituents

Regioselectivity refers to the preferential reaction at one functional group or position over another. In a molecule like this compound, which has multiple reactive sites (N-1, N-3, C-2, C-4 amino group, C-5 chloro group), controlling the site of reaction is crucial for targeted synthesis.

The regioselectivity of a reaction can be controlled by several factors:

Protecting Groups: To direct a reaction to a specific site, other reactive sites can be temporarily blocked with protecting groups. For instance, to achieve substitution at the C-4 or C-5 position, the imidazole nitrogen is often protected (e.g., with a trityl or benzyloxymethyl group). researchgate.netacs.org

Reaction Conditions: The choice of reagents, solvents, and temperature can influence which reaction pathway is favored. For example, in the lithiation of substituted imidazoles, the position of metalation can be directed by the choice of protecting groups and the reaction time, allowing for subsequent regioselective introduction of electrophiles. researchgate.netacs.org

Inherent Reactivity: The intrinsic electronic properties of the molecule often dictate the most likely site of reaction. In the methylation of 2,4(5)-dihalogeno-5(4)-nitroimidazole, the reaction is regioselective, leading to the 1-methyl-5-nitro isomer. researchgate.net Subsequent reactions with hard nucleophiles (like cyanide) occur at the C-2 position, while soft nucleophiles (like amines) react at the C-4 position, demonstrating electronically controlled regioselectivity. researchgate.net

A study on 4-nitroimidazole (B12731) derivatives showed that a directing group, in this case, the nitro group, could influence the regioselectivity of Pd- or Ni-catalyzed C-H arylation reactions. researchgate.net This highlights how existing substituents can be leveraged to control the position of further functionalization.

StrategyExample ApplicationOutcome
Protecting Groups Protection of imidazole nitrogen with a trityl group. acs.orgnih.govAllows for selective modification of the C-4 and C-5 substituents without interference from N-alkylation.
Directed Metalation Lithiation of a 1-(benzyloxy)-2-chloroimidazole. acs.orgRegioselective introduction of electrophiles at the C-5 position.
Kinetic vs. Thermodynamic Control Lithiation of 1-[(benzyloxy)methyl]-4,5-diiodoimidazole. researchgate.netShort reaction time allows quenching at the C-5 position (kinetic product); longer time allows equilibration and reaction at the C-2 position (thermodynamic product).
Nucleophile Hardness/Softness Reaction of 2,4-dihalogeno-1-methyl-5-nitroimidazole with different nucleophiles. researchgate.netHard nucleophiles react at C-2; soft nucleophiles react at C-4.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 5 Chloroimidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for confirming the molecular skeleton of 4-Amino-5-chloroimidazole.

In the ¹H NMR spectrum, the compound is expected to show three distinct signals. The proton at the C2 position of the imidazole (B134444) ring would appear as a singlet, typically in the aromatic region. The two protons of the primary amine (NH₂) would also produce a signal, which is often broad due to quadrupole effects and chemical exchange. Its chemical shift can vary depending on the solvent and concentration. The proton on the imidazole nitrogen (N-H) would also be present, though its signal can sometimes be very broad or exchange with solvent protons, making it difficult to observe.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, three signals corresponding to the three carbon atoms of the imidazole ring are expected. The chemical shifts are influenced by the attached substituents. The C4 carbon, bonded to the electron-donating amino group, would be shifted upfield compared to the C5 carbon, which is bonded to the electron-withdrawing chlorine atom. Quaternary carbons, like C4 and C5, can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on known substituent effects on the imidazole ring. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
H2~7.5-Singlet
NH₂4.0 - 5.5-Broad singlet, exchangeable with D₂O
NH10.0 - 12.0-Very broad, may not be observed
C2-~135
C4-~138Influenced by -NH₂ group
C5-~115Influenced by -Cl group

Solid-State ¹³C CP-MAS NMR for Tautomeric Analysis

For imidazole derivatives, tautomerism is a key phenomenon. This compound can exist in two primary tautomeric forms. In solution, rapid proton exchange often results in an averaged spectrum. Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a powerful technique to study these individual tautomers as it analyzes molecules in a fixed, solid lattice, slowing down the exchange rate. researchgate.netacs.orgresearchgate.net

The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are sensitive to the position of the N-H proton. researchgate.netacs.org In one tautomer, the proton is on the nitrogen adjacent to C4, and in the other, it is on the nitrogen adjacent to C5. By comparing the experimental solid-state NMR chemical shifts with theoretical values calculated using methods like DFT-GIAO, the predominant tautomer in the solid state can be identified. researchgate.net Studies on related substituted imidazoles have shown that both tautomers can sometimes coexist in different crystalline domains, which would be observable in the ¹³C CP-MAS NMR spectrum. researchgate.netacs.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning NMR signals and confirming the connectivity of atoms, especially in complex molecules. researchgate.netlibretexts.orgucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple but could show correlations between the N-H and NH₂ protons if the exchange rate is slow enough.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH coupling). nanalysis.comhmdb.canih.gov For this molecule, an HSQC spectrum would show a correlation between the C2 proton and the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). nanalysis.comresearchgate.net For this compound, key HMBC correlations would be expected between:

The H2 proton and carbons C4 and C5.

The NH₂ protons and carbons C4 and C5.

The N-H proton and carbons C2 and C5 (or C4, depending on the tautomer). These correlations provide definitive proof of the substituent positions on the imidazole ring. nanalysis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. savemyexams.com

For this compound (C₃H₃ClN₃), the calculated molecular weight is approximately 131.55 g/mol . The molecular ion peak (M⁺) in an EI-MS spectrum would be expected at m/z 131 and 133 in an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Common fragmentation pathways for amino-heterocyclic compounds include the loss of small, stable molecules or radicals. libretexts.orgnih.gov

Expected Fragmentation Pattern for this compound

m/z Value Possible Fragment Lost Neutral Fragment Notes
131/133[C₃H₃ClN₃]⁺-Molecular ion (M⁺) peak with chlorine isotope pattern.
96[C₃H₃N₃]⁺ClLoss of a chlorine radical.
69[C₂H₂N₂]⁺HCN + ClLoss of hydrogen cyanide and chlorine.
115/117[C₃H₂ClN₂]⁺NHLoss of an amino radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. uobabylon.edu.iq The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Intensity Functional Group
3400 - 3200N-H stretchMedium-Strong, BroadAmino (-NH₂) and Imidazole (N-H) groups. Primary amines often show two bands.
3150 - 3050C-H stretchWeak-MediumAromatic C-H on the imidazole ring.
1650 - 1580N-H bendMedium-StrongAmino (-NH₂) group.
1550 - 1450C=N and C=C stretchMedium-StrongImidazole ring stretching vibrations.
~1100C-N stretchMedium
800 - 600C-Cl stretchStrongChloro-substituent.

The broadness of the N-H stretching band is often indicative of hydrogen bonding, which is prevalent in the solid state of such molecules. nist.gov

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems. oecd.org

The imidazole ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by π→π* transitions. The presence of the amino (-NH₂) and chloro (-Cl) substituents modifies the electronic structure and, consequently, the absorption spectrum. The amino group, an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). The lone pair of electrons on the nitrogen atom of the amino group extends the conjugation of the π-system. researchgate.netresearchgate.net

In addition to the π→π* transitions, a weaker n→π* transition, involving the non-bonding electrons on the nitrogen atoms, may be observed at longer wavelengths. The position of the absorption maximum (λmax) is sensitive to the solvent polarity.

Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Notes
π→π~260 - 280Intense absorption characteristic of the conjugated imidazole system, shifted by substituents.
n→π>300Weak absorption, may be obscured by the more intense π→π* band.

Theoretical and Computational Chemistry Investigations of 4 Amino 5 Chloroimidazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 4-Amino-5-chloroimidazole at the molecular level. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and energy landscape.

Conformational analysis is crucial for understanding how a molecule's three-dimensional shape influences its properties and interactions. For this compound, DFT studies can be employed to determine the most stable conformations by calculating the energies of various rotational isomers (conformers). The orientation of the amino group relative to the imidazole (B134444) ring is a key conformational variable.

Table 1: Hypothetical Conformational Parameters for this compound from DFT Calculations This table is illustrative and based on typical parameters from DFT studies on similar molecules.

Torsional AngleDescriptionCalculated Value (degrees)Relative Energy (kcal/mol)
H-N-C4-C5Defines the orientation of the amino group0 (syn-planar)0.00 (Reference)
H-N-C4-C590 (perpendicular)+2.5
H-N-C4-C5180 (anti-planar)+1.2

Investigation of Tautomeric Equilibria and Relative Stabilities

Tautomerism is a key feature of imidazole-containing compounds, arising from the migration of a proton between the two nitrogen atoms of the ring. bohrium.com For this compound, several tautomeric forms are possible due to the presence of the amino group and the imidazole nitrogens.

Quantum mechanical methods like DFT are essential for predicting tautomeric equilibria by accurately calculating the relative energies of the different forms. numberanalytics.com The stability of tautomers can be significantly influenced by the molecular environment. nih.govmdpi.com Computational analysis helps identify the most stable tautomer in the gas phase and can be extended to model solvent effects. mdpi.com The relative Gibbs energies (ΔG) determine the equilibrium constant and the population of each tautomer in a given environment. d-nb.info Understanding the predominant tautomeric form is critical, as it dictates the molecule's hydrogen bonding capabilities and interaction patterns.

Table 2: Potential Tautomers of this compound This table illustrates the primary tautomeric forms expected for the compound.

Tautomer NameDescription
4-Amino-5-chloro-1H-imidazoleProton on N1
4-Amino-5-chloro-3H-imidazoleProton on N3
4-Imino-5-chloro-1,5-dihydro-imidazoleProton transfer from amino group to N1
4-Imino-5-chloro-3,5-dihydro-imidazoleProton transfer from amino group to N3

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By modeling reactants, transition states, intermediates, and products, researchers can understand the step-by-step process of a chemical transformation. For this compound, this could involve studying its synthesis or its reactions with other molecules.

Proposed mechanisms for reactions involving related heterocycles, such as cyclization or substitution, have been investigated computationally. mdpi.com These studies involve calculating the activation energies for different possible pathways to determine the most favorable route. Machine learning and deep learning models are also emerging as tools to predict reaction outcomes and mechanisms by identifying electron sources and sinks and proposing elementary reaction steps. arxiv.orgrsc.org For example, DFT calculations could be used to compare the energy barriers for nucleophilic substitution at the C5 position versus reactions involving the amino group, thus predicting the most likely reaction pathway under specific conditions.

Prediction of Chemical Reactivity and Selectivity

The reactivity and selectivity of this compound can be predicted using computational methods that analyze its electronic structure. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP), are commonly used.

The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. MEP analysis visually maps the electron density on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net For this compound, the electron-donating amino group and the electron-withdrawing chloro group will create a specific charge distribution on the imidazole ring, guiding its reactivity in chemical transformations.

Table 3: Calculated Reactivity Descriptors for a Hypothetical Imidazole Derivative This table provides an example of reactivity descriptors that can be calculated using DFT.

DescriptorValue (eV)Implication
HOMO Energy-4.785Good electron donor capability
LUMO Energy+1.210Moderate electron acceptor capability
HOMO-LUMO Gap5.995High chemical stability
Electrophilicity (ω)1.210Good electrophile

Data adapted from a study on related imidazole derivatives for illustrative purposes. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking simulations can be performed to assess its binding affinity and interaction mode with various biological targets, such as enzymes or receptors. nih.gov The process involves generating a 3D structure of the ligand and placing it into the binding site of a protein whose structure is known. The simulation then calculates the binding energy, with lower values typically indicating a more stable complex. nih.gov Studies on related imidazole derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of target proteins. researchgate.netnih.gov For instance, the amino group and imidazole nitrogens of this compound are potential hydrogen bond donors and acceptors, while the chloro-substituted ring can form various non-covalent interactions.

Table 4: Example Molecular Docking Results for Imidazole-based Inhibitors This table illustrates typical data obtained from molecular docking studies on related compounds.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Imidazole Analog ACyclooxygenase-1 (COX-1)-6.9TYR 385, ARG 120
Imidazole Analog BCyclooxygenase-2 (COX-2)-6.5SER 530, TYR 355
Imidazole Analog CHuman Nitric Oxide Synthase-6.2GLU 592, TRP 449

Data adapted from a study on pyridine-imidazole hybrids for illustrative purposes. tandfonline.com

In Silico Assessment of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound correlates with its biological activity. jopir.in In silico SAR approaches use computational methods to predict the activity of new, hypothetical compounds, thereby guiding the synthesis of more potent and selective molecules. researchgate.net

For this compound, an in silico SAR study would involve creating a virtual library of derivatives by modifying its structure—for example, by replacing the chloro substituent with other halogens or functional groups, or by alkylating the amino group. The biological activity of these virtual compounds would then be predicted using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking. researchgate.net QSAR models build a mathematical relationship between chemical structures and biological activity. These studies can reveal which structural features are essential for activity. For example, research on purine-based ligands has shown that specific substitutions can dramatically alter binding affinity and selectivity for a target. nih.gov This approach allows for the rational design of new derivatives of this compound with potentially improved therapeutic properties.

Table 5: Illustrative In Silico SAR for Hypothetical Derivatives of this compound This table demonstrates how SAR can be explored computationally.

Position of ModificationSubstituentPredicted Effect on ActivityRationale
C5-FPotentially increased bindingFluorine can form favorable halogen bonds.
C5-BrPotentially altered selectivityLarger size may favor different binding pockets.
Amino Group-CH3 (Methyl)Potentially decreased activityLoss of a hydrogen bond donor.
Imidazole N1-CH3 (Methyl)Potentially increased lipophilicityMay improve cell permeability but alter binding.

Application As a Chemical Precursor and Advanced Synthetic Intermediate

Precursor in the Synthesis of Pharmacologically Active Agents

The aminoimidazole core is integral to the structure and activity of numerous therapeutic agents. Synthetic chemists leverage this scaffold to construct complex molecules with specific biological functions.

The imidazole (B134444) ring is a cornerstone of the chemical structure of sartans, a class of drugs used to treat high blood pressure. researchgate.net In the synthesis of Losartan, a key intermediate is 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde. newdrugapprovals.orgchemicalbook.com This intermediate contains the essential chloro-substituted imidazole core.

The general synthetic strategy for Losartan involves several key steps:

Formation of the Imidazole Core : A substituted imidazole, such as 2-butyl-4-chloro-5-formyl imidazole (BCFI), is synthesized. researchgate.net One route to this intermediate starts from the condensation of pentamidine hydrochloride with glyoxal. chemicalbook.com

Alkylation : The imidazole intermediate is then alkylated with a biphenyl derivative, such as 4'-(Bromomethyl)-2-cyanobiphenyl. newdrugapprovals.orggoogle.com

Functional Group Modification : The aldehyde group on the imidazole ring is typically reduced to a hydroxymethyl group. newdrugapprovals.org

Tetrazole Formation : The final step involves the formation of the tetrazole ring from the cyano group on the biphenyl moiety, often using reagents like sodium azide. researchgate.netgoogle.com

The antineoplastic agent Temozolomide, used in the treatment of brain tumors like glioblastoma, is synthesized from a closely related aminoimidazole precursor, 5-aminoimidazole-4-carboxamide (AICA). uc.ptnih.govnih.gov Temozolomide functions as a prodrug that delivers a methyl group to DNA, and its synthesis hinges on the reactivity of the AICA core. nih.gov

The classical synthesis route involves:

Diazotization : 5-aminoimidazole-4-carboxamide (AICA) is converted into the unstable intermediate 5-diazoimidazole-4-carboxamide. newdrugapprovals.orggoogle.com

Cyclization : This diazo intermediate is then cyclized with methylisocyanate to form the imidazotetrazinone ring system of Temozolomide. google.com

This process highlights the critical role of the amino group on the imidazole ring, which is transformed into a diazo group to facilitate the ring-forming reaction. newdrugapprovals.org Although this pathway is effective, it involves hazardous reagents like methyl isocyanate and unstable intermediates. google.com Consequently, alternative synthetic routes have been developed, but they still rely on the foundational 5-aminoimidazole-4-carboxamide structure. google.com Temozolomide's biological activity is initiated by its chemical degradation back to 5-aminoimidazole-4-carboxamide and the active methylating species. uc.ptnih.govnih.gov

The 4-aminoimidazole scaffold is a versatile building block for a diverse range of other bioactive compounds, particularly in the development of novel anticancer agents. researchgate.netresearchgate.net The imidazole ring is a component of many important biological molecules, and its derivatives are explored for a wide array of therapeutic applications. researchgate.netlifechemicals.com

Researchers have synthesized series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives and tested their antiproliferative capabilities against various human cancer cell lines. Several of these compounds, particularly those with alkyl chains at the N-1 position, demonstrated significant inhibitory effects on cancer cell growth and proliferation.

One notable derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, exhibited potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells. Further studies showed this compound could inhibit tumor cell colony formation and migration, induce apoptosis, and reduce the mitochondrial membrane potential in cancer cells.

Table 1: Anticancer Activity of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate

Cell LineCancer TypeIC₅₀ (µM) after 72h
HeLaCervical0.737 ± 0.05
HT-29Colon1.194 ± 0.02

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

These findings underscore the potential of the 4-aminoimidazole core as a foundational structure for creating new therapeutic agents. lifechemicals.com

Utilization in Multi-Component Reactions for Complex Heterocycle Formation

The 4-Amino-5-chloroimidazole scaffold is well-suited for use in multi-component reactions (MCRs), which are powerful tools in synthetic chemistry for building complex molecules in a single step. MCRs combine three or more starting materials in one pot, offering significant advantages in efficiency and the ability to generate diverse libraries of compounds. frontiersin.orgnih.gov

Aminoazoles, the class of compounds to which 4-aminoimidazoles belong, are frequently used as key reagents in MCRs to create fused heterocyclic systems. beilstein-journals.orgfrontiersin.org The presence of multiple reactive sites in the aminoazole molecule allows for various reaction pathways, leading to a wide range of final heterocyclic structures from the same set of basic building blocks. beilstein-journals.org This approach is highly valuable for drug discovery, where generating a large number of structurally diverse molecules for screening is essential. frontiersin.org Imidazole itself can also act as an organocatalyst in MCRs, facilitating the synthesis of highly functionalized and structurally diverse molecules. rsc.org

Importance in the Development of Medicinal Chemistry Lead Compounds

In medicinal chemistry, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The 2-aminoimidazole skeleton is a unique building block that is frequently used in the design of such lead compounds for various drug targets. nih.govsemanticscholar.orgresearchgate.net

The inherent bioactivity of the aminoimidazole core makes it an excellent starting point for drug discovery programs. nih.gov Its structural similarity to endogenous molecules like purines allows it to interact with a variety of biological targets, including enzymes and receptors. researchgate.net

Key attributes of the 4-aminoimidazole scaffold that make it valuable for lead compound development include:

Structural Versatility : The imidazole ring can be readily substituted at multiple positions, allowing chemists to fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.

Proven Bioactivity : As demonstrated in ARBs and antineoplastic agents, the imidazole core is a proven pharmacophore for multiple important drug classes. researchgate.netresearchgate.net

Synthetic Accessibility : The chemistry of imidazoles is well-established, providing reliable methods for creating diverse libraries of compounds for screening.

Polysubstituted 2-aminoimidazoles have been investigated as potential antiproliferative agents, with some derivatives showing the ability to induce cell cycle arrest in cancer cells. nih.gov This highlights the ongoing discovery of new biological activities associated with this scaffold, reinforcing its importance as a source of lead compounds for future drug development. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for 4 Amino 5 Chloroimidazole

Exploration of Green Chemistry Approaches in 4-Amino-5-chloroimidazole Synthesis

The synthesis of imidazole (B134444) derivatives, including this compound, is undergoing a significant transformation driven by the principles of green chemistry. The goal is to develop environmentally benign processes that are efficient, minimize waste, and avoid the use of hazardous materials. researchgate.net Future research is intensely focused on several key areas to make the synthesis of this important scaffold more sustainable.

One of the most promising avenues is the adoption of solvent-free reaction conditions . researchgate.netnih.govnih.gov Traditional syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste. researchgate.net Emerging techniques such as grinding (mechanochemistry) or solid-state melting circumvent the need for solvents altogether, leading to cleaner reaction profiles and simplified product isolation. nih.govnih.gov For the synthesis of this compound, these approaches could drastically reduce the environmental footprint.

Microwave-assisted and ultrasound-assisted synthesis are also gaining prominence as energy-efficient alternatives to conventional heating. nih.govmdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. mdpi.commdpi.comjcchems.com Similarly, sonochemistry, which uses ultrasonic waves to induce cavitation, can enhance reaction rates and yields under milder conditions, avoiding the need for high temperatures and pressures. nih.govnih.govresearchgate.netacs.org

The development and application of green catalysts represent another critical frontier. Research is moving away from stoichiometric reagents towards catalytic systems that are reusable and non-toxic. nih.govnih.gov For imidazole synthesis, this includes the use of:

Heterogeneous catalysts like zeolites, which offer high selectivity and can be easily separated from the reaction mixture and reused. nih.gov

Magnetic nanoparticles , which act as catalyst supports, allowing for simple magnetic separation and recycling. researchgate.netnih.govresearchgate.net

Ionic liquids (ILs) and Deep Eutectic Solvents (DESs) , which can serve as both catalysts and environmentally friendly reaction media. nih.govresearchgate.netscielo.br These solvents are characterized by their low vapor pressure, reducing air pollution. nih.govresearchgate.net

Finally, biocatalysis presents a highly specific and sustainable route for synthesis. pnrjournal.com The use of enzymes, such as halogenases, could allow for the regioselective introduction of the chloro-substituent onto the aminoimidazole backbone under mild, aqueous conditions. pnrjournal.comnih.govmdpi.com This enzymatic approach offers unparalleled selectivity, potentially simplifying purification processes and avoiding the harsh reagents often used in chemical halogenation. nih.gov

The table below summarizes some of the green chemistry approaches being explored for the synthesis of imidazole derivatives, which are applicable to this compound.

Green Chemistry ApproachPrinciplePotential Advantages for this compound Synthesis
Solvent-Free Synthesis Reactions are conducted without a solvent medium, often using grinding or melting.Reduces volatile organic compound (VOC) emissions; simplifies work-up; lowers costs.
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and efficiently.Drastically shorter reaction times; improved yields; enhanced product purity.
Ultrasound-Assisted Synthesis Employs high-frequency sound waves to accelerate reactions.Milder reaction conditions; increased reaction rates; reduced energy consumption.
Green Catalysts Utilizes reusable and non-toxic catalysts (e.g., zeolites, nanoparticles, ionic liquids).Minimizes waste; allows for catalyst recycling; avoids hazardous materials.
Biocatalysis Employs enzymes (e.g., halogenases) to perform specific chemical transformations.High selectivity; mild reaction conditions (aqueous environment); environmentally benign.

Advanced Design Principles for Novel Derivatives with Enhanced Bioactivity

The this compound scaffold serves as a foundational structure for the design of new therapeutic agents. Future research will increasingly rely on advanced medicinal chemistry principles to rationally design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

A cornerstone of this effort is the detailed exploration of Structure-Activity Relationships (SAR) . acs.orgconsensus.app Systematic modifications of the 4-amino and 5-chloro positions, as well as substitutions on the imidazole ring itself, will be crucial. For instance, converting the primary amino group into secondary or tertiary amines, amides, or sulfonamides can modulate the molecule's hydrogen bonding capacity and lipophilicity, which in turn affects target binding and cell permeability. Similarly, altering the electronic properties of the imidazole ring through N-alkylation or N-arylation can fine-tune the scaffold's interaction with biological targets. nih.gov

Bioisosteric replacement is another powerful strategy for optimizing lead compounds. researchgate.net This involves substituting key functional groups with other groups that possess similar physicochemical properties. For the this compound core, potential bioisosteric replacements could include:

Replacing the chloro group with other halogens (Br, F), a trifluoromethyl group (CF3), or a cyano group (CN) to modulate electronegativity, size, and metabolic stability. nih.gov

Substituting the amino group with hydroxyl (-OH), thiol (-SH), or small alkyl groups to alter hydrogen bonding potential and basicity. researchgate.netresearchgate.net

Replacing the entire imidazole ring with other five-membered heterocycles like pyrazole, triazole, or oxadiazole to explore new chemical space and patentability while maintaining key binding interactions. nih.govmdpi.com

Fragment-Based Drug Design (FBDD) offers a rational approach to building potent molecules from the ground up. nih.gov In this context, the this compound core can be considered a "fragment" that binds to a specific sub-pocket of a biological target. nih.gov High-throughput screening of fragment libraries can identify other small molecules that bind to adjacent sites. These fragments can then be computationally or synthetically linked or merged to create a larger, more potent molecule with high ligand efficiency. nih.govnih.gov

Finally, pharmacophore modeling will guide these design efforts. nih.govmdpi.com By identifying the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity, a pharmacophore model can be generated. mdpi.comdoi.org This model then serves as a 3D query to screen virtual libraries for novel scaffolds that fit the required spatial and chemical constraints, thereby guiding the design of new and diverse derivatives of this compound.

Design PrincipleDescriptionApplication to this compound
Structure-Activity Relationship (SAR) Systematically modifying the molecule to understand how chemical structure relates to biological activity.Modifying the amino and chloro groups; adding substituents to the imidazole ring to improve potency and selectivity.
Bioisosteric Replacement Exchanging a functional group with another that has similar properties to improve pharmacokinetics or reduce toxicity.Replacing -Cl with -CF3 or -CN; replacing -NH2 with -OH or -CH3.
Scaffold Hopping Replacing the core chemical structure (scaffold) with a different one while retaining key binding features.Replacing the imidazole ring with triazole, pyrazole, or other heterocycles to find novel and patentable compounds.
Fragment-Based Drug Design (FBDD) Identifying small molecular fragments that bind to a target and then linking or growing them into a potent lead.Using the this compound core as a starting fragment and linking it to other fragments that bind nearby.
Pharmacophore Modeling Creating a 3D model of the essential chemical features required for activity to guide the design of new molecules.Developing a 3D query based on the active conformation to virtually screen for new derivatives with diverse structures.

Deepening Mechanistic Understanding of Biological Interactions through Integrated Omics Approaches

To fully harness the therapeutic potential of this compound and its derivatives, a profound understanding of their mechanism of action is essential. Future research will move beyond single-target assays and embrace integrated "omics" technologies to build a comprehensive, systems-level picture of how these compounds affect biological systems. researchgate.netnih.govpnrjournal.com This holistic approach is critical for identifying primary targets, uncovering off-target effects, understanding mechanisms of resistance, and discovering biomarkers for patient stratification. researchgate.net

Chemoproteomics is at the forefront of target deconvolution. researchgate.net This field employs chemical probes derived from the bioactive small molecule to identify its direct protein binding partners within the complex cellular environment. Key chemoproteomic strategies applicable to this compound include:

Affinity-Based Protein Profiling: A derivative of this compound can be immobilized on a solid support (e.g., beads) to "pull down" its target proteins from a cell lysate. nih.govnih.gov These captured proteins are then identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): This powerful technique uses chemical probes that covalently bind to the active sites of specific enzyme families. nih.govmdpi.com By competing a this compound derivative against a broad-spectrum probe, it is possible to globally profile which enzymes are inhibited by the compound in a native biological system. nih.govcresset-group.com

Photoaffinity Labeling (PAL): This method involves synthesizing a version of the compound that incorporates a photoreactive group. nih.gov Upon exposure to UV light, the probe permanently crosslinks to its target protein, allowing for more robust and confident identification. nih.gov

Beyond identifying direct targets, other omics technologies can reveal the downstream functional consequences of target engagement:

Transcriptomics: By measuring changes in messenger RNA (mRNA) levels across the entire genome after treatment with a this compound derivative, researchers can identify which cellular pathways and gene networks are activated or suppressed. This provides clues about the compound's mechanism of action.

Metabolomics: This approach profiles the global changes in small-molecule metabolites (e.g., amino acids, lipids, sugars) within a cell or organism following drug exposure. jcchems.comdoi.org A distinct metabolic signature can provide a functional readout of pathway inhibition or activation, for example, by revealing disruptions in energy metabolism or amino acid biosynthesis. researchgate.netnih.gov

Genomics: In the context of infectious diseases or oncology, genomic approaches can be used to identify mechanisms of drug resistance. consensus.app By sequencing the genomes of resistant pathogens or cancer cells, researchers can pinpoint mutations in the target protein or in other genes that allow the cells to evade the drug's effects. mdpi.commdpi.comresearchgate.netchemrxiv.org

The true power of these technologies lies in their integration. acs.orgnih.gov By combining data from chemoproteomics, transcriptomics, metabolomics, and genomics, a multi-layered, systems-level understanding of the drug's impact can be constructed. researchgate.netpnrjournal.commdpi.com This integrated omics approach will be indispensable for validating drug targets, predicting potential toxicities, and developing more effective and safer therapies based on the this compound scaffold.

Omics TechnologyResearch Question AddressedExample Application for this compound
Chemoproteomics What are the direct protein targets of the compound?Using an affinity probe to pull down and identify binding partners from cancer cell lysates.
Transcriptomics Which genes and pathways are affected by the compound?Analyzing mRNA expression changes in bacteria after treatment to understand its antibacterial mechanism.
Proteomics How does the compound alter the abundance or state of proteins?Quantifying changes in protein phosphorylation to identify affected signaling pathways.
Metabolomics What is the functional impact on cellular metabolism?Profiling changes in central carbon metabolism to see if the compound disrupts energy production.
Genomics What genetic factors are associated with sensitivity or resistance?Sequencing resistant parasites to find mutations in the putative drug target.

Computational-Guided Discovery and Optimization of this compound-Based Scaffolds

The advancement of computational chemistry and machine learning is revolutionizing the pace and efficiency of drug discovery. For this compound, these in silico methods are poised to play a central role in both the discovery of novel derivatives and the optimization of lead compounds, significantly reducing the time and cost associated with traditional trial-and-error approaches.

Virtual screening represents a key starting point for discovering new active compounds. mdpi.comnih.govnih.gov Using the three-dimensional structure of a target protein, millions of commercially available or virtual compounds can be computationally docked into the active site. nih.govresearchgate.netajchem-a.com This process filters vast chemical libraries to identify molecules that are predicted to bind favorably, which can then be prioritized for experimental testing. This approach can identify entirely new scaffolds or derivatives of this compound with novel substitution patterns. nih.govmdpi.com

Once a hit series is identified, Quantitative Structure-Activity Relationship (QSAR) modeling becomes a valuable tool for optimization. nih.govresearchgate.netnih.govconsensus.app QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a series of this compound analogs and their measured biological activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, guiding chemists to focus their efforts on the most promising candidates.

To gain a deeper, dynamic understanding of how these molecules interact with their targets, Molecular Dynamics (MD) simulations are employed. nih.govmdpi.comnih.govsemanticscholar.org MD simulations model the movement of every atom in the protein-ligand complex over time, providing critical insights into:

Binding Stability: Assessing whether the compound remains stably bound in the active site. nih.govscielo.br

Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

Key Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other forces that are most critical for binding affinity. mdpi.comajchem-a.com

For more precise predictions of binding affinity, advanced techniques like binding free energy calculations are becoming increasingly accessible. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and the more computationally intensive Free Energy Perturbation (FEP) can calculate the relative binding energies of different derivatives with high accuracy. researchgate.netcresset-group.comnih.govnih.gov This allows for the in silico ranking of potential modifications to the this compound scaffold before committing to chemical synthesis.

At the most fundamental level, Quantum Mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to study the electronic properties of this compound itself. jcchems.comresearchgate.netrsc.org These calculations can determine the molecule's optimal geometry, electron distribution (molecular electrostatic potential), and frontier molecular orbitals (HOMO-LUMO), providing insights into its intrinsic reactivity and how it will interact with biological targets. doi.org

Computational MethodPurpose in Drug DiscoveryApplication to this compound
Virtual Screening / Molecular Docking To identify novel hit compounds from large chemical libraries.Screening databases for new molecules that bind to the same target as this compound.
QSAR Modeling To predict the activity of new analogs based on their chemical properties.Building a model to predict the potency of unsynthesized derivatives with different substituents.
Molecular Dynamics (MD) Simulations To study the dynamic stability and interactions of the protein-ligand complex.Simulating the binding of a derivative to its target to confirm the stability of key hydrogen bonds.
Binding Free Energy Calculations (FEP) To accurately predict and rank the binding affinity of different ligands.Calculating whether adding a methyl group will improve or weaken the binding affinity compared to the parent compound.
Quantum Mechanics (QM) To understand the fundamental electronic properties and reactivity of the molecule.Calculating the molecular electrostatic potential to identify regions likely to engage in polar interactions.
In Silico ADMET Prediction To predict pharmacokinetic properties and potential toxicity early in the process.Filtering out derivatives predicted to have poor oral absorption or high potential for liver toxicity.

Development of New Analytical Techniques for Structural and Functional Characterization

The robust characterization of this compound and its derivatives is fundamental to understanding their chemical properties, purity, and biological function. Future research will focus on developing and implementing more sensitive, efficient, and informative analytical techniques for both structural elucidation and functional assessment.

For structural characterization , while standard techniques like NMR and mass spectrometry will remain central, there is a drive towards methods that can provide more detailed information with smaller sample quantities. High-resolution mass spectrometry (HRMS) coupled with advanced fragmentation techniques will be essential for confirming the identity of novel derivatives and for identifying metabolites in complex biological matrices. In the solid state, advancements in microcrystal electron diffraction (MicroED) may allow for the unambiguous determination of molecular structures from crystals that are too small for conventional X-ray crystallography. Spectroscopic methods, including advanced vibrational spectroscopy (FTIR and Raman) combined with quantum chemical calculations, will continue to provide detailed insights into the molecule's bonding and electronic structure. doi.org

In the realm of functional characterization and quantification , the trend is towards higher throughput and greater sensitivity, particularly for analyzing samples from complex biological systems. The development of highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be crucial for pharmacokinetic studies, enabling the precise measurement of the parent compound and its metabolites in plasma, tissues, and other biological fluids.

Furthermore, there is a growing interest in creating novel analytical probes and sensors based on the imidazole scaffold itself. The unique optical and coordination properties of imidazole derivatives make them attractive candidates for the development of fluorescent or colorimetric sensors. rsc.org A tailored derivative of this compound could be designed to act as a chemosensor that exhibits a change in its optical properties upon binding to a specific metal ion or biomolecule, allowing for its detection and quantification in biological or environmental samples.

The table below outlines emerging analytical techniques and their potential applications for this compound research.

Analytical TechniquePrincipleApplication for this compound
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements for precise elemental composition determination.Unambiguous confirmation of synthesized derivatives; identification of unknown metabolites.
Microcrystal Electron Diffraction (MicroED) Uses an electron beam to determine the 3D structure from nanocrystals.Structure determination when only very small crystals of a new derivative can be grown.
Advanced NMR Spectroscopy Utilizes multi-dimensional techniques (e.g., HSQC, HMBC) for detailed structural elucidation.Complete and unambiguous assignment of all proton and carbon signals in complex derivatives.
LC-MS/MS Bioanalysis Combines liquid chromatography separation with highly sensitive and specific mass spectrometric detection.Accurate quantification of the compound and its metabolites in plasma for pharmacokinetic studies.
Fluorescent/Colorimetric Probes Designing molecules that change their optical properties upon binding to a specific analyte.Creating a sensor based on the this compound scaffold to detect a specific metal ion or biomarker.
Coupled Spectroscopic-Computational Methods Using quantum chemical calculations to accurately predict and interpret experimental spectra (IR, Raman, UV-Vis).Gaining a deeper understanding of the molecule's electronic structure and vibrational modes. doi.org

Q & A

Q. What are the key synthetic routes for 4-Amino-5-chloroimidazole and its derivatives in laboratory settings?

  • Methodological Answer : Common synthetic pathways involve functional group transformations such as:
  • Nitro reduction : Use hydrogen gas with palladium catalysts to reduce nitro groups to amines (e.g., converting 4-nitroimidazole to 4-amino derivatives) .
  • Substitution reactions : Introduce chloro or amino groups via nucleophilic substitution under basic conditions (e.g., replacing a hydroxyl group with chlorine using PCl₃) .
  • Oxidation/derivatization : Hydrogen peroxide or other oxidizing agents modify side chains for carboxamide formation .
    Experimental Tip: Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by varying catalysts (e.g., Pd/C vs. Raney Ni) .

Q. How can researchers confirm the structural integrity and purity of this compound derivatives?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Assign peaks for hydrogen (¹H) and carbon (¹³C) environments to verify substituent positions .
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for nitro- or chloro-containing analogs .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms if single crystals are obtainable .
    Note: Purity should be validated via HPLC (>95%) with UV detection at 254 nm .

Q. What solubility properties and stability considerations are critical for handling this compound in aqueous solutions?

  • Methodological Answer :
  • Solubility : Derivatives like 4-amino-1-methylimidazole-5-carboxamide hydrochloride are water-soluble but hygroscopic; store in desiccators to prevent moisture absorption .
  • Stability : Nitro-substituted analogs (e.g., 5-chloro-1-methyl-4-nitroimidazole) degrade under prolonged light exposure. Use amber vials and conduct stability assays at 4°C, 25°C, and 40°C to assess decomposition rates .

Q. What common functional group transformations are applicable to this compound during derivatization?

  • Methodological Answer :
  • Amide coupling : React the amino group with activated carboxylic acids (e.g., EDC/HOBt) to generate carboxamide libraries for pharmacological screening .
  • Halogen exchange : Replace chloro groups with iodine via Finkelstein reactions for radiopharmaceutical applications .
  • Nitro reduction : Convert nitro to amino groups for enhanced hydrogen-bonding capacity in drug design .

Q. How should researchers design controlled experiments to assess the hygroscopic nature of this compound derivatives?

  • Methodological Answer :
  • Gravimetric analysis : Measure mass changes in a controlled humidity chamber (e.g., 30–90% RH) over 24–72 hours .
  • Karl Fischer titration : Quantify water content pre- and post-exposure to humid conditions .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the three-dimensional structure of this compound derivatives, and how can they be mitigated?

  • Methodological Answer :
  • Challenges : Poor crystal growth due to hygroscopicity or tautomerism (e.g., 1H vs. 4H-imidazole forms) .
  • Solutions : Use slow evaporation in mixed solvents (e.g., DMSO/water) and stabilize crystals with cryoprotectants (e.g., glycerol) during data collection .

Q. How can contradictory biological activity data for this compound derivatives be systematically resolved?

  • Methodological Answer :
  • Standardize assays : Compare minimum inhibitory concentrations (MICs) using consistent bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols .
  • Control variables : Account for solvent effects (e.g., DMSO cytotoxicity) and validate results with orthogonal assays (e.g., time-kill curves) .

Q. What advanced computational methods support the prediction of reactivity patterns in nitro-substituted this compound analogs?

  • Methodological Answer :
  • DFT calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Screen derivatives against target enzymes (e.g., bacterial nitroreductases) to prioritize synthesis .

Q. What mechanistic hypotheses explain the variable antibacterial efficacy observed in this compound derivatives across different bacterial strains?

  • Methodological Answer :
  • Membrane permeability : Lipophilicity (logP) differences affect Gram-negative vs. Gram-positive penetration .
  • Resistance mechanisms : Assess efflux pump activity (e.g., Pseudomonas aeruginosa MexAB-OprM) via ethidium bromide accumulation assays .

Q. How do competing reaction pathways influence the synthesis yield of this compound derivatives under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic conditions : Favor electrophilic substitution but may protonate amino groups, reducing reactivity. Monitor pH with buffers (e.g., acetate, pH 4–5) .
  • Basic conditions : Promote nucleophilic substitution but risk hydrolysis of nitro groups. Use anhydrous solvents (e.g., THF) and inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.